5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

Contrast agent intermediate synthesis Process chemistry yield optimization Amidation-hydrogenation sequence

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (CAS 203515-86-0), also referred to as ABA or ADPA, is a synthetic isophthalamide derivative bearing two 2,3-dihydroxypropyl side chains and a free 5-amino group on the aromatic ring. It belongs to the class of 5-amino-isophthalamide intermediates and serves as the critical non-iodinated precursor in the multi-step industrial synthesis of non-ionic X-ray contrast agents including iohexol, ioversol, and iodixanol.

Molecular Formula C₁₃H₁₉N₃O₆
Molecular Weight 313.31
CAS No. 203515-86-0
Cat. No. B1145215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride
CAS203515-86-0
Synonyms5-Amino-N,N’-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide Monohydrochloride; 
Molecular FormulaC₁₃H₁₉N₃O₆
Molecular Weight313.31
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O.Cl
InChIInChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (CAS 203515-86-0): Core Intermediate for Non-Ionic X-Ray Contrast Agent Synthesis


5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (CAS 203515-86-0), also referred to as ABA or ADPA, is a synthetic isophthalamide derivative bearing two 2,3-dihydroxypropyl side chains and a free 5-amino group on the aromatic ring. It belongs to the class of 5-amino-isophthalamide intermediates and serves as the critical non-iodinated precursor in the multi-step industrial synthesis of non-ionic X-ray contrast agents including iohexol, ioversol, and iodixanol [1]. The hydrochloride salt (MW 363.80 g/mol) presents as a white to almost white crystalline powder with demonstrated water solubility, a property directly conferred by the four hydroxyl groups of the dihydroxypropyl substituents and essential for the aqueous iodination chemistry that follows .

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride: Why In-Class Isophthalamide Intermediates Cannot Be Interchanged


The substitution of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride (ABA) with alternative 5-amino-isophthalamide derivatives is precluded by three interlocking requirements of the contrast agent manufacturing workflow: (i) the specific 2,3-dihydroxypropyl side-chain regiochemistry is pharmacopoeially dictated because it determines the final drug substance identity — the 1,3-dihydroxyisopropyl isomer yields a structurally distinct and non-interchangeable final compound [1]; (ii) the unprotected 5-amino position must be available for regioselective tri-iodination at positions 2,4,6, a transformation that fails or generates unacceptable impurity profiles if the starting material is already halogenated or carries different N-substituents [2]; and (iii) the four hydroxyl groups provide the aqueous solubility necessary for homogeneous iodination chemistry — the parent 5-amino-isophthalamide (CAS 28321-49-5) lacking these hydroxyl groups exhibits poor water solubility and cannot support the same reaction conditions .

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield Advantage of 13-15 Percentage Points Over the Prior-Art Process for ABA Hydrochloride

The process of US Patent 6,441,235 for preparing 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride achieves isolated yields of 96.9–99.6% at multi-kilogram scale, representing an improvement of 13–15 percentage points over the 84% yield described in British Patent 1,548,594 when the catalytic hydrogenation step is assumed quantitative in the reference process [1]. A 50-gallon pilot-plant run yielded 30.2 kg (96.9%) of the hydrochloride salt, with a duplicate run delivering 99.6% yield; the product exceeded 99% purity by TLC before any recrystallization [1].

Contrast agent intermediate synthesis Process chemistry yield optimization Amidation-hydrogenation sequence

Reaction Time Reduction: ~5 Hours vs. 44 Hours for the Amidation-Hydrogenation Sequence

The base-catalyzed process of US Patent 6,441,235 completes both the amidation (2–4 hours) and catalytic hydrogenation (1–2.5 hours) steps within an effective reaction time of approximately 5 hours [1]. In contrast, the British Patent 1,548,594 process required 20 hours for amidation alone plus an additional 24 hours (one day) for hydrogenation, totaling 44 hours of effective reaction time [1]. This represents an 88% reduction in reaction cycle time.

Process intensification Manufacturing cycle time Throughput optimization

Reduced Excess of the Cost-Driving Reagent 2,3-Dihydroxypropylamine: 5% vs. 20%

The process disclosed in US Patent 6,441,235 requires only a 5% molar excess of 2,3-dihydroxypropylamine relative to dimethyl 5-nitroisophthalate to achieve nearly quantitative conversion, compared to the 20% excess mandated by the process of British Patent 1,548,594 [1]. At the multi-ton manufacturing scale typical for contrast agent intermediates, this 15-percentage-point reduction in excess of the expensive chiral amine building block confers a substantial raw material cost advantage.

Raw material cost efficiency Atom economy Reagent stoichiometry optimization

Critical Impurity Removal: ABA Monomethylester Reduced from 0.4–0.7% to Below 0.04% and ABA Dimer from ~0.1% to Below 0.01%

A dedicated purification method (EP2289870B1) selectively hydrolyzes the two critical process impurities — ABA monomethylester and ABA dimer — in crude ABA hydrochloride prior to the iodination step. Under optimized conditions (pH 12–13, aqueous NaOH, room temperature, ≤20 minutes), ABA monomethylester content is reduced from 0.4–0.7% to below 0.04% (and can reach 0.00%), while ABA dimer content is reduced from approximately 0.1% to below 0.01% (and can reach 0.00%) as measured by HPLC [1]. The corresponding increase in ABA monoacid (from 0.2–0.3% to 0.6–0.8%) is chromatographically manageable and does not create new persistence-of-impurity issues in subsequent steps [1].

Intermediate purity specification Impurity fate-and-purge Downstream API quality

Aqueous Solubility Enabled by Four Hydroxyl Groups: Critical for Homogeneous Iodination Chemistry

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is freely soluble in water , a property directly attributable to the four hydroxyl groups of its two 2,3-dihydroxypropyl side chains. This aqueous solubility is a prerequisite for the homogeneous iodination reaction that converts ABA to 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) using aqueous iodine chloride or sodium iodine dichloride [1]. In contrast, the parent compound 5-amino-isophthalamide (CAS 28321-49-5), which lacks these hydroxyl-bearing side chains, exhibits solubility limited to organic solvents such as ethanol and dimethylformamide , rendering it incompatible with the aqueous iodination protocol that defines the industrial contrast agent synthesis route.

Aqueous process compatibility Solubility-driven reactivity Reaction medium engineering

Commercially Available Purity Specification: ≥98.0% by HPLC with Total Nitrogen Confirmation

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride is commercially available from multiple reputable vendors at a purity specification of ≥98.0% as determined by HPLC with supplementary total nitrogen analysis . TCI America specifies purity >98.0% by HPLC(N), Sigma-Aldrich/Combi-Blocks offers 98% purity, and Fluorochem supplies ≥98% . This represents a consistent minimum purity benchmark across independent suppliers, providing procurement confidence in the availability of material meeting a defined analytical specification without requiring in-house purification before use in iodination chemistry.

Quality assurance Analytical specification Vendor qualification

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Kilogram-to-Multi-Ton Manufacture of Iohexol, Ioversol, and Iodixanol Active Pharmaceutical Ingredients

ABA hydrochloride is the indispensable non-iodinated precursor for the industrial synthesis of the three highest-volume non-ionic X-ray contrast agents: iohexol, ioversol, and iodixanol [1]. In this application, ABA is subjected to regioselective tri-iodination at positions 2,4,6 using iodine chloride or sodium iodine dichloride to yield Compound B (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide), which is subsequently N-acylated to produce the final drug substance [1]. The process economics directly benefit from the 96.9–99.6% yield, ~5-hour cycle time, and 5% amine excess documented in US Patent 6,441,235 [2]. The aqueous solubility of ABA hydrochloride is essential for the homogeneous iodination step, and the impurity control method of EP2289870B1 (reducing ABA monomethylester to <0.04% and ABA dimer to <0.01%) prevents the formation of persistent triiodinated impurities that would otherwise necessitate costly downstream recrystallization of the final API [1].

Process Development and Scale-Up of Non-Ionic Contrast Agent Manufacturing Routes

For CROs, CDMOs, and pharmaceutical process development groups engaged in contrast agent synthesis, ABA hydrochloride serves as the key starting material for route scouting, process optimization, and scale-up studies. The quantitative process advantages documented in US Patent 6,441,235 — 13–15% higher yield, 88% shorter reaction time, and 75% lower excess of the chiral amine reagent compared to the British Patent 1,548,594 process [1] — provide a validated baseline against which further process improvements can be measured. The impurity removal protocol of EP2289870B1 offers a demonstrated method for bringing ABA purity to levels suitable for regulatory starting material designation, with HPLC-monitored reduction of specific impurities to below 0.04% [2]. The compound's water solubility and stability at room temperature facilitate straightforward handling in both laboratory and pilot-plant settings.

Synthesis of Iodinated 5-(Acylamino)-1,3-benzenedicarboxamide Derivatives for Structure-Activity Relationship Studies

Beyond the established contrast agent APIs, ABA hydrochloride is employed as a versatile building block for synthesizing novel iodinated 5-(acylamino)-1,3-benzenedicarboxamides [1]. The free 5-amino group serves as the site for N-acylation with diverse acylating agents, while the pre-installed 2,3-dihydroxypropyl side chains ensure that the resulting library compounds retain the aqueous solubility and low osmolality characteristics essential for in vivo imaging applications. The commercial availability of ABA hydrochloride at ≥98% purity from multiple vendors [2] reduces the synthetic burden on medicinal chemistry teams, allowing them to initiate SAR campaigns directly from a well-characterized intermediate rather than synthesizing the isophthalamide scaffold de novo.

Quality Control Reference Standard and Impurity Marker for Contrast Agent Intermediate Testing

Given its defined role as the critical pre-iodination intermediate in the contrast agent supply chain, high-purity ABA hydrochloride (>98.0% by HPLC(N)) [1] can serve as a reference standard for HPLC method development and impurity profiling of incoming ABA lots. The impurity markers characterized in EP2289870B1 — specifically ABA monomethylester (baseline 0.4–0.7%) and ABA dimer (baseline ~0.1%) — provide analytically validated target thresholds for quality control release testing [2]. Procurement of ABA hydrochloride with a certificate of analysis confirming both HPLC purity and the absence of these specific impurities above the documented thresholds directly supports pharmaceutical quality systems and regulatory filing requirements for contrast agent drug master files.

Quote Request

Request a Quote for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.